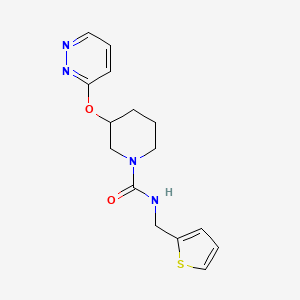

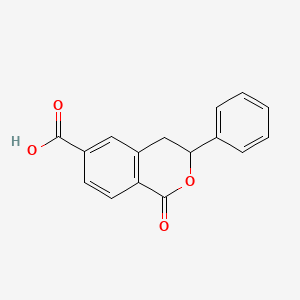

![molecular formula C18H11ClN2O2S B2479592 3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 380455-17-4](/img/structure/B2479592.png)

3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as CCT018159, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising anticancer properties and is currently being studied extensively in various research labs around the world.

科学的研究の応用

Structural Analysis and Synthesis

Research has been conducted on the structural analysis and synthesis of related thieno[2,3-d]pyrimidine compounds, highlighting their complex molecular architectures and potential for various applications. For instance, studies have demonstrated the synthesis of thieno[2,3-d]pyrimidine derivatives fused with other rings, exploring their chemical properties and interactions, such as hydrogen bonding and molecular arrangements (J. N. Low et al., 2004). Another study focused on the one-step reaction synthesis of thieno[2,3-d]pyrimidine compounds, aiming to produce biologically active compounds with potential inhibitory and anticancer activities (A. El-Gazzar et al., 2006).

Electronic and Optical Properties

The electronic, linear, and nonlinear optical (NLO) properties of thiopyrimidine derivatives have been investigated, revealing their significance in medicine and nonlinear optics. Density Functional Theory (DFT) calculations have provided insights into the structural parameters, electronic properties, and NLO characteristics of these compounds, suggesting their utility in optoelectronic applications (A. Hussain et al., 2020).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of certain thieno[2,3-d]pyrimidin-2,4(1H,3H)-dione derivatives have been reported, with studies highlighting their moderate activity against bacterial strains like S. aureus, E. coli, and B. subtilis. These findings suggest the potential of these compounds as promising objects for antibacterial research (S. Vlasov et al., 2022).

Heterocyclic Chemistry and Drug Design

Thieno[2,3-d]pyrimidines have been synthesized and investigated for their potential in drug design, offering insights into their pharmacological activities. The synthesis of new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids aimed at exploring their antibacterial and antitumor potential, reflecting the versatility and significance of these compounds in medicinal chemistry (S. Alwan et al., 2014).

作用機序

Target of Action

The compound Oprea1_092919, a pyrido[2,3-d]pyrimidine derivative, has been found to interact with a broad spectrum of targets. These include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

This can affect the function of these proteins and disrupt the signaling pathways they are involved in .

Biochemical Pathways

Oprea1_092919 affects multiple biochemical pathways due to its interaction with various targets. These pathways include those regulated by the targets mentioned above, such as the PI3K/AKT/mTOR pathway , MAPK/ERK pathway , and JAK/STAT pathway . These pathways are involved in cell growth, proliferation, survival, and other cellular processes. Disruption of these pathways can lead to the inhibition of cancer cell growth and proliferation.

Result of Action

The result of Oprea1_092919’s action is the inhibition of cell growth and proliferation, particularly in cancer cells . By interacting with its targets and disrupting the associated biochemical pathways, the compound can inhibit the growth and proliferation of cancer cells. This makes Oprea1_092919 a potential candidate for the development of anticancer drugs.

特性

IUPAC Name |

3-(3-chlorophenyl)-6-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O2S/c19-12-7-4-8-13(9-12)21-17(22)14-10-15(11-5-2-1-3-6-11)24-16(14)20-18(21)23/h1-10H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKNEWPWJUYISU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)NC(=O)N(C3=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

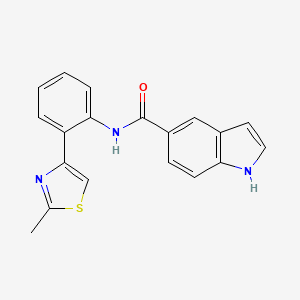

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2479513.png)

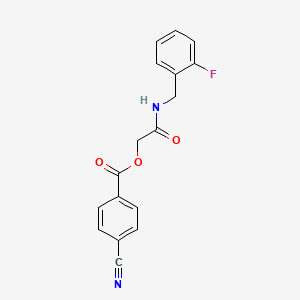

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2479514.png)

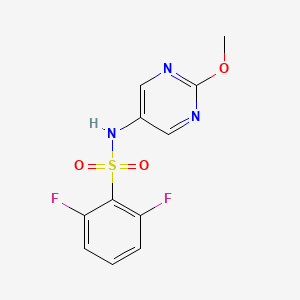

![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)

![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)

![1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone](/img/structure/B2479526.png)